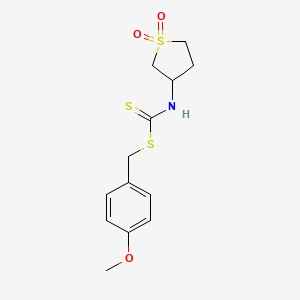

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MBTC and is a member of the carbamodithioate family. MBTC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Applications De Recherche Scientifique

Protecting Groups in Organic Synthesis

4-Methoxybenzyl derivatives are used as protecting groups in organic synthesis. For example, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids. It offers good compatibility with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990). Additionally, 4-methoxybenzyl (MPM) protecting groups for hydroxy functions can be readily removed under neutral conditions, indicating their selective deprotection potential (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Oligoribonucleotide Synthesis

4-Methoxybenzyl group has been used directly in the synthesis of oligoribonucleotides. It is introduced to the 2′-hydroxyl group of adenosine and can be successfully employed in oligoribonucleotide synthesis via the phosphotriester approach (Takaku & Kamaike, 1982).

Photodynamic Therapy

A novel zinc phthalocyanine substituted with 4-methoxybenzylidene amino groups has been synthesized, showing potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Photocatalytic Oxidation

4-Methoxybenzyl alcohol and its derivatives have been used in the photocatalytic oxidation process to form corresponding aldehydes. This reaction, facilitated by a TiO2 photocatalyst under O2 atmosphere, has been found effective under both UV-light and visible light irradiation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Antibacterial and Antioxidant Activities

p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes have been synthesized and shown to possess high antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes also displayed cytotoxicity in in vitro testing on Caki-1 cell lines, indicating their potential for medical applications (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).

Mécanisme D'action

Target of Action

A structurally similar compound, n-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1h-pyrazol-5-yl)acetamide, has been identified as a g protein-gated inwardly-rectifying potassium (girk) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The structurally similar compound mentioned above activates girk channels . This activation likely involves the compound binding to the channel, causing a conformational change that allows potassium ions to flow through the channel .

Biochemical Pathways

The activation of girk channels by the structurally similar compound would affect the flow of potassium ions across the cell membrane . This could influence various downstream effects, such as the regulation of neuronal excitability and heart rate .

Pharmacokinetics

The structurally similar compound was evaluated in tier 1 dmpk assays and displayed improved metabolic stability . These properties would likely impact the bioavailability of the compound.

Result of Action

The activation of girk channels by the structurally similar compound would likely result in changes to cellular excitability .

Propriétés

IUPAC Name |

(4-methoxyphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S3/c1-17-12-4-2-10(3-5-12)8-19-13(18)14-11-6-7-20(15,16)9-11/h2-5,11H,6-9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRFSNSKARUYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2558934.png)

![3-[3-(Phenylmethoxycarbonylamino)oxolan-3-yl]propanoic acid](/img/structure/B2558942.png)

![2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2558946.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2558947.png)

![N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2558949.png)

![N-[(2-Methoxyphenyl)methyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2558951.png)